![molecular formula C11H10ClN3O3S B2872990 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid CAS No. 956388-76-4](/img/structure/B2872990.png)

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid

Übersicht

Beschreibung

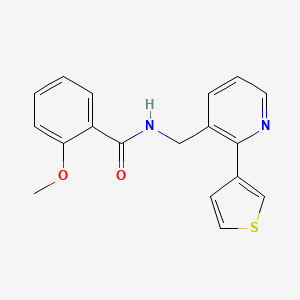

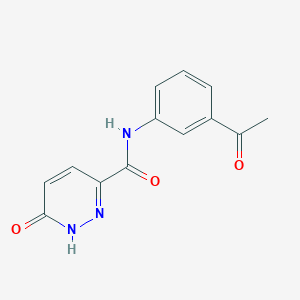

“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C11H10ClN3O2S . It is a useful research compound. The compound is also known by its IUPAC name, 2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carbaldehyde .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H10ClN3O2S . The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 283.74 g/mol . The compound is usually 95% pure.Wissenschaftliche Forschungsanwendungen

1. mTOR Inhibitors

- Discovery of mTOR Inhibitors : 2-Aryl-4-morpholinothieno[3,2-d]pyrimidines have been identified as potent inhibitors of mTOR, with selectivity over PI3K. Optimization of these compounds led to the discovery of highly potent mTOR inhibitors with significant cellular proliferation inhibition properties (Verheijen et al., 2010).

2. Antitumor Activities

- Novel Antitumor Derivatives : A series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were designed, synthesized, and found to exhibit significant cytotoxic activities against various cancer cell lines, including lung and colon cancers (Song et al., 2014).

- Design and Synthesis of Antitumor Agents : Several 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives demonstrated moderate to significant cytotoxic activities against five cancer cell lines, with some showing higher potency than established controls (Zhu et al., 2012).

- Evaluation of Novel Antitumor Compounds : Various 2,6-disubstituted-4-morpholinothieno[3,2-d]pyrimidine derivatives showed cytotoxic activity against multiple cancer cell lines, with some compounds outperforming existing treatments (Zhu et al., 2012).

3. Synthesis and Structural Analysis

- Synthetic Methods and Structural Confirmation : A synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, was developed, and structures were confirmed by NMR and MS (Lei et al., 2017).

- Microwave-assisted Synthesis : A microwave irradiation technique was employed for synthesizing 2-aminothiophene-3-carboxylic acid derivatives, leading to efficient transformation to thieno[2,3-d]pyrimidin-4-one and 4-chloro derivatives (Hesse et al., 2007).

4. Cytotoxic Activity and Anticancer Mechanism

- Anticancer Activity of Morpholinothieno[3,2-d]pyrimidine Derivatives : Compounds containing chromone moiety were synthesized and evaluated for cytotoxicity against cancer cell lines, with some showing moderate cytotoxicity and high-selectivity (Sun et al., 2014).

5. Miscellaneous Applications

- Nickel(II) and Cobalt(II) Complexes : Complexes of methyl-2-amino, 4-morpholino-thieno-[2,3-d]pyrimidine-6-carboxylate with NiII and CoII halides were synthesized and characterized, revealing pseudotetrahedral structures (Tsiveriotis et al., 1994).

Safety and Hazards

The compound is considered hazardous. Safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Eigenschaften

IUPAC Name |

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETMINKYSXSGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)

![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)

![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)

![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)